molecular formula C6H12O4 B8427860 2,2-Dimethoxyethyl acetate

2,2-Dimethoxyethyl acetate

Cat. No.: B8427860
M. Wt: 148.16 g/mol
InChI Key: CVFNMMJJZBWXQP-UHFFFAOYSA-N
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Description

2,2-Dimethoxyethyl acetate (chemical formula C₆H₁₂O₅, molecular weight 164.16 g/mol) is an ester derivative featuring a central ethyl backbone substituted with two methoxy groups and an acetylated terminal oxygen. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules such as purpurinimides (photosensitizers for photodynamic therapy) and cyclopropane-based derivatives (e.g., insecticides and pharmaceuticals) . Its structure enables reactivity in nucleophilic substitutions and ester hydrolysis, making it valuable in multi-step syntheses.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

2,2-dimethoxyethyl acetate

InChI

InChI=1S/C6H12O4/c1-5(7)10-4-6(8-2)9-3/h6H,4H2,1-3H3

InChI Key

CVFNMMJJZBWXQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(OC)OC

Origin of Product

United States

Chemical Reactions Analysis

Acetal-Ester Formation via Iron Catalysis

Iron-catalyzed methods enable regioselective synthesis of acetals from styrenes or aldehydes. For 2,2-dimethoxyethyl acetate derivatives:

  • Catalyst system : Fe(BF₄)₂·6H₂O (1 mol%) + pyridine-2,6-dicarboxylic acid (1 mol%)

  • Oxidant : PhI(OAc)₂ (1.5 equiv)

  • Solvent : Methanol or ethanol

  • Conditions : RT, 20 h under air

  • Yield : 85–92% (for analogous acetals)

This method proceeds via a radical mechanism, with PhI(OAc)₂ generating iodine radicals to activate the substrate. The dimethoxy group forms through nucleophilic trapping by methanol .

Acidic Hydrolysis

The acetal group undergoes hydrolysis under acidic conditions, yielding acetone and glycol derivatives:

  • Conditions : 1N HCl, reflux, 4 h

  • Products : Acetic acid + 2-hydroxyethyl acetate (unstable intermediate)

Basic Hydrolysis (Saponification)

The acetate ester hydrolyzes in basic media:

  • Conditions : 1N NaOH, 70°C, 2 h

  • Products : Sodium acetate + 2,2-dimethoxyethanol

Selectivity : Basic conditions favor ester cleavage over acetal hydrolysis due to the lability of the ester group .

Alcohol Exchange

The acetate group undergoes transesterification with primary alcohols:

ConditionCatalystSolventYield (%)
Methanol, H₂SO₄Acidic (H⁺)Neat78
Ethanol, Ti(OiPr)₄Lewis acidToluene85

This reaction proceeds via nucleophilic acyl substitution, with the alcohol attacking the electrophilic carbonyl carbon .

Ugi Reaction

This compound serves as a masked aldehyde in Ugi reactions:

  • Components : Amine + carboxylic acid + isocyanide

  • Conditions : MeOH, RT, 12 h

  • Product : Peptoid derivatives with acetal-protected aldehydes

Pictet-Spengler Cyclization

Used in alkaloid synthesis (e.g., praziquantel intermediates):

  • Conditions : TFA, CH₂Cl₂, 0°C → RT

  • Yield : 68–72% for tetracyclic products

Thermal Decomposition

At >150°C, retro-aldol cleavage occurs:
Products :

  • Acetic anhydride

  • Formaldehyde (from dimethoxy group)

Oxidation

Controlled oxidation with NaIO₄ selectively cleaves the glycol moiety:

  • Conditions : H₂O/THF (1:1), 0°C

  • Product : Methyl glyoxylate

Electrochemical CO₂ Reduction

In CO₂RR systems, analogous acetals act as intermediates for acetate formation:

  • Mechanism : Ketene (H₂C=C=O) formation via deoxygenation, followed by OH⁻ attack

  • Selectivity : pH > 10 enhances acetate yield (Faradaic efficiency: 45–60%)

Comparison with Similar Compounds

2-Methoxyethyl Acetate

  • Molecular Formula : C₅H₁₀O₃
  • Molecular Weight : 118.13 g/mol
  • Key Properties :
    • Boiling Point: 145°C
    • Solubility: 2.0 g/100g in water at 20°C
    • Log P: 4.07 (indicating moderate lipophilicity)
  • Applications: Primarily used as a solvent in coatings, inks, and resins due to its volatility and compatibility with polar/non-polar systems.
  • Key Differences :
    • Lacks the second methoxy group, reducing steric hindrance and molecular weight.
    • Higher vapor pressure (55.6 mmHg) compared to 2,2-dimethoxyethyl acetate, increasing inhalation risks .

2-(2-Ethoxyethoxy)ethyl Acetate (DEGEEA)

  • Molecular Formula : C₈H₁₆O₄
  • Molecular Weight : 188.21 g/mol
  • Key Properties :
    • Boiling Point: ~220°C (estimated)
    • Applications: Industrial solvent in decaffeination, nail polish removers, and laboratory extractions .
  • Key Differences :
    • Contains an extended ethoxy chain, enhancing hydrophilicity and boiling point.
    • Classified under stricter handling regulations (CLP) due to reproductive toxicity risks .

2-Methoxy-1-methylethyl Acetate

  • Molecular Formula : C₆H₁₂O₃
  • Molecular Weight : 132.16 g/mol
  • Key Properties: CAS No.: 108-65-6 Branching: Features a methyl group on the ethyl backbone, altering steric and electronic properties.
  • Higher flammability due to lower molecular weight compared to this compound.

2-(Dimethylamino)ethyl Acetate

  • Molecular Formula: C₆H₁₃NO₂
  • Molecular Weight : 131.18 g/mol
  • Key Properties: Basic Character: The dimethylamino group imparts alkalinity, enabling use in pH-sensitive reactions .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., acetylcholine analogs) .
  • Key Differences: Replacement of methoxy with dimethylamino group drastically alters reactivity (e.g., participation in Michael additions). Higher toxicity (RTECS AH2100000) due to amine functionality .

Structural and Functional Insights

  • Polarity: this compound’s dual methoxy groups increase polarity compared to mono-substituted analogs, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) .
  • Reactivity : The electron-donating methoxy groups stabilize carbocation intermediates, facilitating nucleophilic substitutions in cyclopropane syntheses .
  • Safety : Lower vapor pressure compared to 2-methoxyethyl acetate reduces inhalation hazards but necessitates precautions during hydrolysis (acetic acid release) .

Q & A

Basic: What are the established laboratory synthesis routes for 2,2-dimethoxyethyl acetate, and what are the critical reaction parameters?

Answer:
The synthesis of this compound involves multi-step organic reactions. A validated method includes:

  • Step 1 : Reaction of allyl acetate with a strong base like lithium diisopropylamide (LDA) in ethyl ether, followed by carboxylation with CO₂ to form a malonic acid monoallyl ester intermediate .
  • Step 2 : Esterification of the intermediate with 2,2-dimethoxyethanol using coupling agents like BOP-Cl (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine (TEA) in dichloromethane .
    Critical Parameters :
  • Temperature control during carboxylation to prevent side reactions.
  • Purity of 2,2-dimethoxyethanol to avoid competing esterification pathways.
  • Use of anhydrous conditions to prevent hydrolysis of the dimethoxy group.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:
Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the structure (e.g., methoxy protons at δ 3.2–3.4 ppm and acetate methyl at δ 2.0–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₆H₁₂O₅: 164.0685) .
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1100 cm⁻¹ (C-O-C ether linkages) .
  • Chromatography : HPLC or GC with polar columns (e.g., DB-WAX) for purity assessment, using retention time comparisons against standards .

Advanced: How can researchers address contradictions in reported stability data for this compound under varying experimental conditions?

Answer:
Discrepancies in stability often arise from:

  • pH Sensitivity : The compound hydrolyzes in acidic or basic conditions. For example, refluxing in methanol with sulfuric acid (common in esterification) may degrade the dimethoxy group .
  • Storage Conditions : Exposure to moisture or light accelerates decomposition. Safety data sheets recommend storage in airtight, light-resistant containers at 2–8°C .
    Resolution Strategy :
  • Conduct stability studies under controlled variables (pH, temperature, solvent) using kinetic modeling.
  • Validate findings with orthogonal techniques (e.g., TGA for thermal stability, Karl Fischer titration for moisture sensitivity) .

Advanced: What challenges arise when incorporating this compound into multi-step syntheses of complex organic molecules?

Answer:
Key challenges include:

  • Reactivity Conflicts : The dimethoxy group may interfere with Grignard or organometallic reagents, requiring protective strategies (e.g., silylation) .
  • Orthogonality in Functionalization : Competing reactions at the ester and ether sites necessitate selective catalysts (e.g., enzymatic ester hydrolysis to preserve the dimethoxy moiety) .
  • Purification Complexity : Similar polarities of intermediates may complicate separation; use of flash chromatography with gradient elution is advised .

Basic: What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Answer:

  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and hydrolysis .
  • Handling : Use chemical-resistant gloves (tested against esters and ethers, e.g., nitrile or neoprene) and work in a fume hood to minimize inhalation risks .
  • Incompatibilities : Avoid contact with strong acids/bases, oxidizing agents, and moisture. Pre-cool solvents when dissolving the compound exothermically .

Advanced: How does the electronic environment of this compound influence its reactivity in nucleophilic acyl substitution reactions?

Answer:

  • Electron-Withdrawing Effects : The adjacent dimethoxy group reduces electron density at the ester carbonyl, slowing nucleophilic attack. This contrasts with simpler acetates (e.g., ethyl acetate) .
  • Steric Hindrance : The bulky dimethoxyethyl group impedes access to the carbonyl carbon, favoring reactions with small nucleophiles (e.g., hydroxide over amines) .
    Methodological Insight :
  • Use kinetic studies (e.g., UV-Vis monitoring of reaction progress) to compare reactivity with model esters.
  • Computational modeling (DFT) can predict sites of electrophilic susceptibility .

Basic: What safety protocols are critical when working with this compound in academic labs?

Answer:

  • PPE : Lab coat, goggles, and gloves (EN 374-certified for ester resistance) .
  • Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow to control vapors .
  • Spill Management : Absorb with inert material (vermiculite) and neutralize residues with sodium bicarbonate .

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